Mirosamicin

Veterinary Medicine Antimicrobial Susceptibility Swine Respiratory Disease

Mirosamicin, also known as miporamicin or 14-hydroxymycinamicin I, is a 16-membered macrolide antibiotic of the mycinamicin class, produced by Micromonospora griseorubida. It is characterized by a molecular formula of C₃₇H₆₁NO₁₃ and a molecular weight of 727.88 g/mol.

Molecular Formula C37H61NO13
Molecular Weight 727.9 g/mol
CAS No. 73684-69-2
Cat. No. B1677163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirosamicin
CAS73684-69-2
SynonymsMirosamicin, A 11725 II, Antibiotic AR 5-2
Molecular FormulaC37H61NO13
Molecular Weight727.9 g/mol
Structural Identifiers
SMILESCCC1C(C2C(O2)C=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)(COC4C(C(C(C(O4)C)O)OC)OC)O
InChIInChI=1S/C37H61NO13/c1-11-27-37(43,18-46-36-33(45-10)32(44-9)29(41)23(6)48-36)34-26(49-34)14-13-25(39)20(3)16-21(4)31(19(2)12-15-28(40)50-27)51-35-30(42)24(38(7)8)17-22(5)47-35/h12-15,19-24,26-27,29-36,41-43H,11,16-18H2,1-10H3/b14-13+,15-12+/t19-,20+,21-,22+,23+,24-,26-,27+,29+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1
InChIKeyWWIDEZOUVSJVHS-ZPQCYHEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mirosamicin (CAS 73684-69-2): 16-Membered Macrolide Antibiotic for Veterinary Use and Analytical Reference Standard Procurement


Mirosamicin, also known as miporamicin or 14-hydroxymycinamicin I, is a 16-membered macrolide antibiotic of the mycinamicin class, produced by Micromonospora griseorubida. It is characterized by a molecular formula of C₃₇H₆₁NO₁₃ and a molecular weight of 727.88 g/mol . The compound is structurally defined as a complex macrolide aglycone glycosylated with specific deoxy-sugar moieties, including a 3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl residue, which is a key determinant of its antibacterial spectrum [1]. Mirosamicin exerts its antibacterial effects by inhibiting bacterial protein synthesis and is approved in Japan as an oral therapeutic agent for chickens, pigs, and honeybees . It is commercially available as an analytical reference standard, with specifications typically requiring a purity of ≥98.0% by HPLC for regulatory testing under the Japanese Positive List System for Agricultural Chemical Residues in Foods .

Why In-Class Macrolide Substitution (e.g., Tylosin, Tilmicosin) May Compromise Efficacy in Veterinary Indications


The 16-membered macrolide class exhibits significant diversity in antibacterial spectrum and tissue distribution, precluding simple substitution of Mirosamicin with other common veterinary macrolides like Tylosin or Tilmicosin. The unique structural features of Mirosamicin, including specific sugar moieties and the 14-hydroxy substitution on the mycinamicin core [1], directly influence its binding affinity to the bacterial ribosome and its subsequent pharmacokinetic behavior. This differentiation is quantifiably evident in variable susceptibility patterns among target pathogens [2] and distinct physiochemical properties that govern its unique distribution into target matrices like honeybee royal jelly [3]. Consequently, selecting an alternative macrolide without verifying the specific minimum inhibitory concentration (MIC) for the target pathogen and understanding its unique tissue disposition profile carries a verifiable risk of therapeutic failure or regulatory non-compliance.

Quantitative Differentiation of Mirosamicin: Head-to-Head MIC, PK, and Susceptibility Evidence


Comparative MIC Distribution: Mirosamicin vs. Tilmicosin vs. Tylosin against Swine Respiratory Pathogens (Actinobacillus pleuropneumoniae)

A direct comparative study evaluated the in vitro activity of Mirosamicin (MRM) against Actinobacillus pleuropneumoniae, a primary causative agent of porcine pleuropneumonia. The study revealed that MRM exhibited low activity against all tested strains, with a MIC ≥ 6.25 µg/mL for 100% of isolates (n=35). This poor performance directly contrasts with Tilmicosin (TMS), which inhibited 94.3% (33/35) of the same strains at a MIC of ≤ 3.13 µg/mL. Tylosin (TS) also showed low activity (MIC ≥ 6.25 µg/mL for all strains) [1]. This data explicitly demonstrates that Mirosamicin is not a suitable therapeutic alternative to Tilmicosin for treating this specific swine pathogen, a critical consideration for procurement decisions related to respiratory disease management in pigs.

Veterinary Medicine Antimicrobial Susceptibility Swine Respiratory Disease

Comparative In Vitro Susceptibility of Paenibacillus larvae: Mirosamicin Sustains Efficacy After 20 Years of Use

A population structure and antimicrobial susceptibility study of 100 Paenibacillus larvae isolates (causative agent of American Foulbrood) collected across Japan from 1993 to 2017 found that regardless of genotype (including the common ERIC I-ST15 and emerging ERIC II-ST10) or geographic origin, all isolates remained susceptible to Mirosamicin. Tylosin, another macrolide approved for AFB control in Japan (in 2017), was also found to be effective against all isolates [1]. This evidence confirms that despite nearly two decades of use (since approval in 1999), Mirosamicin maintains its in vitro potency against this critical bee pathogen. This sustained efficacy is a key differentiator for apiculture research and disease management programs, especially in regions where other macrolide resistance mechanisms (e.g., in tylosin) are being monitored [2].

Apiculture American Foulbrood (AFB) Antimicrobial Resistance Surveillance

Distinct Tissue Disposition in Honeybee Hives: High Concentrations in Larvae and Royal Jelly

A pharmacokinetic study investigating the disposition of Mirosamicin in honeybee hives following in-feed administration (200 mg/hive/week for 7 days) revealed a unique distribution profile characterized by high concentrations in adult bees, jelly, and larvae, with relatively low distribution in honey. The study attributed this to the basic nature of the drug (Mirosamicin) and its accumulation in the acidic royal and worker jelly, the primary food source for larvae [1]. This property is a critical differentiator from other macrolides; for example, a separate study on Tylosin showed that it binds extensively to bee and larval proteins, which can limit its free, active concentration at the site of infection [2]. The preferential partitioning of Mirosamicin into jelly directly targets the larval stage where Paenibacillus larvae infection occurs, providing a pharmacokinetic rationale for its use in preventing American Foulbrood (AFB).

Pharmacokinetics Apiculture Tissue Residue Analysis

Resistance Mechanism Elucidation: A Frameshift Mutation in rlmAII Confers High-Level Mirosamicin Resistance

Research into the honeybee pathogen Melissococcus plutonius (causative agent of European Foulbrood, EFB) has identified a specific genetic determinant of Mirosamicin resistance. The study revealed that M. plutonius strains naturally resistant to Mirosamicin possess a frameshift mutation in the rRNA large subunit methyltransferase gene, rlmAII. This mutation results in a truncated, non-functional RlmAII protein. In contrast, Mirosamicin-susceptible M. plutonius strains possess a full-length, functional rlmAII gene [1]. This direct link between a single gene and high-level resistance provides a clear molecular marker for susceptibility testing. This finding differentiates Mirosamicin's resistance mechanism from those of other macrolides, which often involve erm gene-mediated methylation of a different ribosomal site (A2058) or efflux pumps (mef/msr). This knowledge enables researchers to utilize PCR-based screening for the rlmAII frameshift mutation to predict Mirosamicin efficacy against EFB before treatment, a powerful tool not available for all veterinary macrolides.

Antimicrobial Resistance Molecular Microbiology Honeybee Pathogens

Prioritized Application Scenarios for Mirosamicin Procurement in Apiculture and Veterinary Research


1. Long-Term Prophylaxis and Research on American Foulbrood (AFB) in Apis mellifera

Given the sustained in vitro susceptibility of Paenibacillus larvae to Mirosamicin over a 20-year period of use in Japan [1], procurement of this compound is optimal for longitudinal studies on AFB management. Researchers can utilize Mirosamicin as a positive control or reference standard to monitor for the emergence of resistance, ensuring that baseline efficacy data remains relevant for decades. This scenario directly leverages the evidence of stable antimicrobial activity against this specific pathogen.

2. Targeted Pharmacokinetic Studies in Honeybee Larvae and Hive Products

Researchers investigating the nexus of drug delivery and tissue distribution in bee colonies should procure Mirosamicin due to its unique, quantifiable disposition profile. The evidence of high accumulation in acidic royal jelly and larvae, driven by ion-trapping [1], makes Mirosamicin an ideal model compound for studying pH-dependent drug partitioning in complex biological matrices. This is a distinct advantage over other macrolides like Tylosin, which may be subject to higher protein binding [2], and allows for more controlled experimentation on larval drug exposure.

3. Development and Validation of Species-Specific Analytical Methods for Food Safety

Procurement of high-purity Mirosamicin reference standard (e.g., ≥98.0% for HPLC [1]) is essential for laboratories performing regulatory residue analysis in meat and honey. Validated HPLC methods exist for the simultaneous determination of Mirosamicin alongside other macrolides (e.g., josamycin, kitasamycin, spiramycin, tylosin) in animal tissues [2]. This compound is a required analyte for testing under the Japanese Positive List System [1], and its distinct HPLC detection wavelength (232 nm) relative to tylosin (287 nm) provides a technical, quantifiable reason for its inclusion in multi-analyte screening panels [2].

4. Molecular Basis of Macrolide Resistance in Bee Pathogens

Scientists studying the genetics of antimicrobial resistance in bee pathogens can use Mirosamicin as a selective agent. The specific link between the rlmAII frameshift mutation and high-level Mirosamicin resistance in Melissococcus plutonius [1] provides a clear experimental framework for identifying resistant isolates, performing complementation assays, and developing PCR-based diagnostics. This scenario is based on a robust, molecular-level differentiation that sets Mirosamicin apart from other macrolides for this specific research application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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